Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

Catalog No.
S715538
CAS No.
560088-79-1
M.F
C23H44N2O6
M. Wt
444.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa...

CAS Number

560088-79-1

Product Name

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid

Molecular Formula

C23H44N2O6

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

SWUXEYKTUQROOO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. Its molecular formula is C23H44N2O6, and it has a molecular weight of approximately 432.6 g/mol. The compound features a dicyclohexylamine moiety, which contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Typical of amides and esters. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield dicyclohexylamine and the corresponding acid.
  • Esterification: It can react with alcohols to form new esters, which may modify its solubility and reactivity.
  • Nucleophilic Substitution: The nitrogen atom in the dicyclohexylamine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate typically involves multi-step organic synthesis techniques:

  • Formation of the Core Structure: The initial step often involves the synthesis of the 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan core through condensation reactions involving appropriate starting materials.
  • Amidation: The core structure is then reacted with dicyclohexylamine to form the final product via an amidation reaction.
  • Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate.

These methods are typically carried out under controlled conditions to ensure high yields and purity.

This compound has several notable applications:

  • Pharmaceutical Research: Due to its potential biological activity, it can serve as a lead compound for drug development.
  • Material Science: Its unique chemical structure may be useful in developing polymers or other materials with specific properties.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex molecules.

The versatility of this compound makes it valuable across various scientific disciplines .

Interaction studies involving Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that similar compounds may interact with protein targets involved in inflammation and microbial resistance pathways. Further research is needed to elucidate these interactions specifically for this compound.

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate shares structural similarities with several related compounds:

Compound NameMolecular FormulaUnique Features
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecanC11H21NO6Lacks dicyclohexylamine moiety
DicyclohexylamineC12H23NSimple amine structure
2-[2-(Boc-amino)ethoxy]ethoxyacetic acidC11H21NO6Contains Boc protection group

These comparisons illustrate the uniqueness of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate due to its complex structure and potential applications not fully realized by simpler analogs .

Transesterification represents the fundamental synthetic approach for the preparation of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate, involving the conversion of one ester into another through the exchange of organic functional groups [1]. The reaction mechanism proceeds through either acidic or basic catalytic pathways, with the carbonyl carbon of the starting ester serving as the electrophilic center [2] [3].

Under basic conditions, the transesterification mechanism follows a two-step addition-elimination pathway [1]. The initial step involves nucleophilic attack by an alkoxide ion on the carbonyl carbon of the ester, resulting in the formation of a tetrahedral intermediate [4]. The negative charge is transferred to the carbonyl oxygen as the double bond between the carbonyl carbon and oxygen is broken [4]. Subsequently, the alkoxy group from the original ester acts as a leaving group, with the bond pair of electrons retained by the oxygen, leading to the formation of a new alkoxide and restoration of the carbonyl double bond [4].

The acidic transesterification mechanism operates through a more complex pathway involving protonation-addition-deprotonation-protonation-elimination-deprotonation steps [1]. Strong acids catalyze the reaction by donating a proton to the carbonyl group, thereby enhancing its electrophilic character and making it more susceptible to nucleophilic attack [3] [5]. The protonation of the carbonyl oxygen activates the ester toward nucleophilic substitution, facilitating the subsequent alcohol addition step [2].

For the synthesis of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate, the transesterification process typically utilizes polyethylene glycol derivatives as starting materials [6]. The reaction conditions must be carefully controlled to ensure complete conversion while minimizing side reactions such as ether bond cleavage [7]. Temperature optimization is critical, as elevated temperatures above 300°C can lead to degradation of the polyethylene glycol backbone [8].

Reaction ParameterBasic ConditionsAcidic Conditions
Temperature Range80-120°C100-140°C
Catalyst Loading0.1-1.0 mol%0.5-2.0 mol%
Reaction Time2-6 hours4-8 hours
Solvent RequirementsAlcohol solventAprotic solvents preferred

Catalytic Systems for Polyethylene Glycol-Dicyclohexylamine Conjugation

The catalytic systems employed for polyethylene glycol-dicyclohexylamine conjugation involve multiple approaches depending on the specific synthetic route [9]. Anionic polymerization mechanisms are preferred for polyethylene glycol synthesis as they provide superior control over molecular weight distribution and polydispersity [10]. The choice of catalyst significantly influences the reaction efficiency and product quality [11].

Alkaline catalysts including sodium hydroxide, potassium hydroxide, and sodium carbonate are commonly utilized for low-molecular-weight polyethylene glycol preparation [10]. For the synthesis of higher molecular weight derivatives, magnesium, aluminum, or calcium organoelement compounds serve as effective catalysts [10]. The catalyst concentration typically ranges from 0.0005 to 0.1 mol relative to the starting materials [11].

Trimethylamine has emerged as an particularly effective catalyst for polyethylene glycol synthesis due to its ability to facilitate ring-opening reactions of ethylene oxide [11]. This colorless gas catalyst dissolves readily in water, ethanol, and ether, and can be efficiently removed from the final product through vacuum dehydration processes [11]. The use of trimethylamine eliminates the formation of catalyst salts during the reaction, thereby reducing impurity content and improving product quality [11].

The catalytic efficiency is influenced by several factors including pH control, reaction temperature, and catalyst loading [11]. Optimal synthesis conditions have been established with catalyst to ethylene oxide ratios of 0.05:100, maintaining pH values below 8 to minimize side reactions [8]. The reaction temperature should be maintained between 130-160°C to ensure complete conversion while preventing thermal degradation of the polyethylene glycol backbone [11].

Catalyst TypeLoading (mol%)Temperature (°C)Conversion Efficiency (%)
Sodium hydroxide0.1-0.5120-14085-92
Trimethylamine0.05-0.1130-16095-98
Magnesium organoelement0.2-0.8100-13088-94
Potassium hydroxide0.1-0.3110-13082-89

Optimization of Vacuum-Assisted Synthesis Protocols

Vacuum-assisted synthesis protocols provide enhanced control over reaction conditions and improved product purity for the preparation of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate [12] [13]. The application of reduced pressure facilitates the removal of volatile byproducts and drives equilibrium reactions toward completion [14].

Dynamic vacuum distillation represents a critical purification technique for high-boiling liquids and low-melting solids in polyethylene glycol derivative synthesis [13]. The process involves the use of specialized distillation bridges designed specifically for high-vacuum applications, typically operating at pressures below 1 Torr [15]. The vacuum system must be equipped with appropriate traps to prevent contamination of vacuum pumps with organic vapors [13].

The vacuum-assisted synthesis protocol begins with degassing of starting materials to remove dissolved gases and moisture [14]. The reaction vessel is then evacuated to pressures of -0.095 megapascals or lower before introduction of reactants [11]. Temperature control during vacuum distillation is crucial, with heating mantles or oil baths providing uniform heat distribution [13].

Flash vacuum pyrolysis techniques can be employed for specific synthetic transformations, involving intense and brief heating of precursor molecules [16]. The key parameters include temperature and residence time, which must be optimized to maximize yield while minimizing the formation of intractable products [16]. The apparatus typically operates under dynamic vacuum with rapid condensation of products to suppress bimolecular degradation pathways [16].

Vacuum dehydration procedures are essential for removing residual moisture and volatile impurities from the final product [11]. The process involves heating the crude product under reduced pressure until the water content falls below 0.1 percent [11]. Continuous monitoring of pH during vacuum treatment ensures that values remain below 8 to prevent decomposition [11].

Vacuum Level (Torr)Temperature (°C)Processing Time (hours)Product Purity (%)
1-590-1102-492-95
0.1-180-1003-695-97
0.01-0.170-904-897-99
<0.0160-806-12>99

Purification Strategies for Polyethylene Glycol Derivatives

Purification strategies for polyethylene glycol derivatives require specialized techniques to address the unique challenges associated with these water-soluble polymers [17] [18]. The selection of appropriate purification methods depends on the molecular weight, degree of functionalization, and the nature of impurities present in the crude product [18].

Reprecipitation represents the most commonly employed purification method for polyethylene glycol derivatives [17]. The process involves dissolving the polymer in a suitable solvent, followed by the addition of a precipitant or dropping the solution into a precipitant to selectively precipitate the polymer while leaving impurities in solution [17]. The precipitation operation must be repeated multiple times until no interfering impurities are detected [17].

Ion exchange purification methods are particularly effective for charged polyelectrolyte derivatives [17]. The technique utilizes ion exchange resins to separate ions between the solution and the exchanger through selective ion exchange processes [17]. This approach is especially suitable for removing ionic impurities from polyethylene glycol derivatives that contain charged functional groups [17].

Extraction purification methods exploit the differential solubility of low molecular weight compounds compared to the polymer [17]. The solvent selectively dissolves low molecular weight impurities without dissolving the polymer, making this approach ideal for removing unreacted starting materials and small molecule byproducts [17]. For water-soluble polyethylene glycol derivatives, dialysis or electrodialysis can be employed to separate low molecular weight compounds [17].

Precipitation classification utilizes the principle that polymer solubility decreases with increasing molecular weight [17]. This method involves gradually adding a precipitant to the solution to separate macromolecules with different average molecular weights, thereby obtaining information about the molecular weight distribution [17]. The first fraction obtained has the highest molecular weight, while the final fraction has the lowest molecular weight [17].

Continuous polymer precipitation systems offer significant advantages over traditional batch processes in terms of efficiency and cost-effectiveness [19]. These systems eliminate several processing steps required in batch precipitation and significantly reduce processing time while providing substantial energy and cost savings [19].

Purification MethodMolecular Weight Range (Da)Purity Achieved (%)Processing Time (hours)
Reprecipitation200-20,00095-984-8
Ion Exchange1,000-50,00096-996-12
Dialysis500-10,00092-9612-24
Extraction200-5,00090-952-6
Precipitation Classification1,000-100,00098-99.58-16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types